molecular formula C14H9F4NO2 B5817410 2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide

2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5817410
M. Wt: 299.22 g/mol
InChI Key: QHTLODOLURIKQP-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzamide moiety. The incorporation of fluorine atoms into organic molecules often imparts unique properties such as increased stability, lipophilicity, and bioavailability, making such compounds valuable in various fields including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance binding affinity and selectivity for certain targets, while the fluorine atom can improve metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide
  • 2-fluoro-N-[2-(difluoromethoxy)phenyl]benzamide

Uniqueness

2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide stands out due to the presence of both a fluorine atom and a trifluoromethoxy group, which confer unique properties such as enhanced stability, lipophilicity, and bioavailability. These features make it particularly valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-10-6-2-1-5-9(10)13(20)19-11-7-3-4-8-12(11)21-14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTLODOLURIKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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